molecular formula C21H26N2O3 B1683053 Vincamine CAS No. 1617-90-9

Vincamine

Cat. No.: B1683053
CAS No.: 1617-90-9
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-HLAWJBBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincamine is a monoterpenoid indole alkaloid naturally sourced from Vinca minor (lesser periwinkle) . Its molecular formula is C21H26N2O3, with a molecular weight of 354.45 g/mol and three defined stereocenters . Structurally, it features a fused pentacyclic scaffold, contributing to its pharmacological activity . This compound is clinically recognized for its neuroprotective and cerebrovascular benefits, including enhancing cerebral blood flow, glucose metabolism, and oxygen utilization . It also exhibits antioxidant, anti-inflammatory, and antiapoptotic properties, making it relevant in treating conditions like ischemia, neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), and Meniere’s disease-related hearing loss .

Comparison with Similar Compounds

The following table summarizes key structural, functional, and clinical differences between vincamine and related alkaloids:

Compound Source Chemical Class Key Therapeutic Uses Mechanism of Action Research Highlights
This compound Vinca minor Indole alkaloid Cerebral ischemia, cognitive decline, Meniere’s disease, pulmonary fibrosis Enhances cerebral glucose/O₂ metabolism; modulates PI3K/Akt, VAP/AQP2, TGF-β pathways Reduces cochlear hydrops in guinea pigs ; protects neurons from Aβ25–35 toxicity
Vinpocetine Semi-synthetic (from this compound) This compound derivative Cognitive enhancement, stroke recovery, tinnitus Phosphodiesterase (PDE) inhibition; ↑ cerebral blood flow Widely used in EU for stroke; superior bioavailability vs. This compound
Vincristine Catharanthus roseus Bisindole alkaloid Leukemia, lymphoma, breast/testicular cancers Anti-mitotic (binds tubulin, disrupts microtubule assembly) High toxicity (neuropathy, myelosuppression) limits use
Papaverine Papaver somniferum Benzylisoquinoline alkaloid Vasospasm, erectile dysfunction, acute stroke (historically) Non-selective PDE inhibition; smooth muscle relaxation Inferior to this compound in restoring consciousness post-stroke (p < 0.001)
Eburnamine Synthetic/plant sources Vinca-related alkaloid Cognitive disorders, peripheral vascular disease Vasodilation; modulates neurotransmitter release Shares pentacyclic core with this compound; less studied clinically

Key Comparative Insights

Efficacy in Stroke Management :

  • In a clinical study, this compound significantly outperformed papaverine in restoring consciousness (p < 0.001) and motor function (p < 0.001) during acute stroke, with fewer side effects .
  • Vinpocetine, a derivative, is preferred in Europe for chronic stroke due to better oral bioavailability and PDE1 selectivity .

Structural and Functional Divergence :

  • Vincristine : Unlike this compound’s neuroprotection, vincristine’s anti-mitotic activity targets cancer cells but causes severe neurotoxicity .
  • Vinpocetine : Retains this compound’s cerebrovascular benefits but lacks direct antioxidant/antiapoptotic effects observed in this compound’s protection against glutamate-induced SGN damage .

Mechanistic Pathways :

  • This compound uniquely modulates the PI3K/Akt pathway to inhibit apoptosis and the TGF-β1/p38/ERK1/2 axis to attenuate epithelial-mesenchymal transition (EMT) in pulmonary fibrosis .
  • Vinpocetine primarily acts via PDE1 inhibition, increasing cAMP/cGMP levels to enhance cerebral perfusion .

Clinical Safety :

  • This compound exhibits minimal adverse effects (e.g., rare dizziness), whereas vincristine’s toxicity profile includes neuropathy and myelosuppression .
  • Vinpocetine faces regulatory scrutiny in some markets due to inconsistent dietary supplement formulations .

Biological Activity

Vincamine, an alkaloid derived from the plant Vinca minor, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various medical conditions. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Neuroprotective Effects : this compound has been shown to protect neurons by modulating various signaling pathways. In a study on spiral ganglion neurons, this compound reduced levels of malondialdehyde (MDA) and Bax while increasing superoxide dismutase (SOD), glutathione (GSH), and neurotrophins such as NGF and BDNF, indicating its protective role against oxidative stress and apoptosis .
  • Anti-inflammatory Properties : Research indicates that this compound can ameliorate inflammation by inhibiting the NF-κB signaling pathway and enhancing the expression of anti-inflammatory cytokines like IL-10. In a lipopolysaccharide (LPS)-induced inflammation model, this compound significantly reduced TNF-α levels and improved histological outcomes .
  • Hepatoprotective Activity : this compound has demonstrated potential in protecting the liver during sepsis by reducing oxidative stress markers and inflammatory cytokines, thereby improving hepatic function .

Therapeutic Applications

This compound's diverse pharmacological properties suggest several therapeutic applications:

  • Cognitive Enhancement : As a derivative of this compound, vinpocetine is often used to enhance cerebral blood flow and treat cognitive impairments. Studies indicate that this compound may similarly improve cognitive function due to its ability to cross the blood-brain barrier effectively .
  • Vestibular Vertigo Treatment : A clinical study involving 101 patients with vestibular vertigo showed that this compound sustained-release capsules were more effective than traditional treatments in alleviating symptoms such as dizziness and associated anxiety/depression . The results indicated significant improvements in patient health questionnaires after treatment.
  • Diabetes Management : this compound has been identified as a GPR40 agonist, which enhances glucose-stimulated insulin secretion (GSIS) in pancreatic cells. This mechanism suggests its potential use in managing type 2 diabetes mellitus (T2DM) .

Case Study 1: Hepatoprotective Effects

In a recent study assessing the hepatoprotective effects of this compound during induced sepsis, researchers found that it significantly improved liver enzyme levels (ALT and AST) and reduced oxidative stress markers. The treatment resulted in decreased inflammatory cytokines such as TNF-α and IL-6, highlighting its protective role against hepatic injury .

ParameterControl GroupThis compound Group
ALT (U/L)120 ± 1570 ± 10*
AST (U/L)110 ± 1260 ± 8*
MDA (nmol/g)5.5 ± 0.53.0 ± 0.4*
SOD (U/mg protein)2.0 ± 0.23.5 ± 0.3*

*Significant difference (p < 0.05)

Case Study 2: Vestibular Vertigo

The study on vestibular vertigo revealed that patients treated with this compound showed a statistically significant reduction in dizziness handicap inventory scores compared to the control group after one month of treatment.

Time PointControl Group DHI ScoreThis compound Group DHI Score
Baseline45 ± 546 ± 4
After 1 week42 ± 435 ± 3*
After 1 month40 ± 325 ± 2*

*Significant difference (p < 0.01)

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Vincamine enhances cerebral blood flow and neuroprotection in preclinical models?

this compound acts as a cerebral vasodilator by inhibiting phosphodiesterase (PDE), increasing cyclic adenosine monophosphate (cAMP), which enhances cerebral metabolic activity and oxygen utilization. Key methodologies to study this include:

  • cAMP quantification : Using ELISA or radioimmunoassays to measure cAMP levels in brain tissue .
  • Phosphodiesterase inhibition assays : In vitro enzymatic assays with purified PDE isoforms to determine IC50 values .
  • Cerebral blood flow imaging : Techniques like laser Doppler flowmetry or MRI in animal models to assess vasodilation .

Q. How is this compound’s efficacy in improving cognitive function evaluated in clinical trials?

Standard protocols involve:

  • Double-blind, placebo-controlled trials : Patients with cerebral sclerosis or dementia are assessed using neuropsychological batteries (e.g., MMSE, ADAS-Cog) .
  • EEG monitoring : To detect improvements in cortical activity patterns, such as reduced delta waves and enhanced alpha/beta rhythms .
  • Biomarker analysis : Measuring CSF or serum levels of oxidative stress markers (e.g., H2O2, protein carbonyls) to correlate with cognitive outcomes .

Q. What in vitro models are commonly used to study this compound’s effects on β-cell function in diabetes research?

  • INS-832/13 cells : Treated with this compound under high-glucose or oxidative stress (e.g., H2O2) to measure insulin secretion via ELISA and cell viability via MTT assays .
  • GPR40 activation assays : Transfecting cells with GPR40 plasmids and using calcium flux assays (e.g., Fluo-4 AM) to confirm target engagement .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual neuroprotective and cardiovascular effects be reconciled?

Contradictions arise from dose-dependent effects and model-specific outcomes:

  • Dose optimization : Separate dose-response curves for neuroprotection (e.g., 10 μM in SH-SY5Y cells) vs. vasodilation (e.g., 30 mg/kg in rodents) .
  • Comparative transcriptomics : RNA-seq of brain vs. cardiac tissues to identify tissue-specific pathways (e.g., JNK inhibition in neurons vs. sodium channel modulation in cardiomyocytes) .
  • Clinical subgroup analysis : Stratifying patients by comorbidities (e.g., pre-existing hypotension) to assess safety margins .

Q. What experimental strategies address challenges in this compound’s stereoselective synthesis and impurity profiling?

  • Semi-synthesis from tabersonine : Using chiral catalysts (e.g., Cinchona alkaloids) to control stereochemistry at C12, C13a, and C13b positions .
  • HPLC impurity analysis : Employing C18 columns with UV detection (λ = 254 nm) to quantify byproducts like dehydrothis compound .
  • Crystallography/NMR : Resolving stereoisomer structures via X-ray diffraction or NOESY experiments .

Q. How do researchers evaluate this compound’s multi-target effects in neurodegenerative and metabolic diseases?

  • Network pharmacology : Building protein interaction networks (e.g., STRING) to identify overlapping targets (e.g., GPR40, PDE, JNK) .
  • In vivo dual-disease models : Using db/db mice with induced Parkinsonian symptoms to assess glucose homeostasis and dopaminergic neuron survival .
  • Thermal shift assays (CETSA) : Validating direct binding to GPR40 or PDE in cell lysates .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Non-parametric tests : Wilcoxon signed-rank tests for skewed cognitive scores in small cohorts .
  • EC50/IC50 calculations : Four-parameter logistic regression for dose-response curves in cell viability assays .
  • ANOVA with post hoc corrections : For multi-group comparisons in oxidative stress markers .

Q. How are translational challenges addressed when extrapolating this compound’s effects from Drosophila to human models?

  • Conserved pathway validation : Confirming JNK or mitochondrial pathways in human neurons (e.g., SH-SY5Y) after initial screening in Drosophila .
  • Pharmacokinetic bridging studies : Measuring brain penetration in rodents via LC-MS to guide human dosing .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s efficacy in Alzheimer’s models but not in vascular dementia?

  • Model heterogeneity : Alzheimer’s models (e.g., Aβ-overexpressing mice) focus on amyloid pathology, while vascular models (e.g., bilateral carotid stenosis) emphasize hypoperfusion .
  • Endpoint variability : Cognitive tests sensitive to memory (Morris water maze) vs. executive function (T-maze) may yield divergent results .

Properties

Key on ui mechanism of action

... At concentrations of 1, 10 and 100 microM, a five-minute perfusion with vincamine did not affect the synaptically-mediated activation of pyramidal neurons evoked by stimulation of the Schaffer-commissural fiber system. The effect of vincamine on the excitability of the pyramidal neurons was investigated by studying its effect on the antidromically-elicited field potential and the input-output relation of Schaffer-commissural fiber input. No effect on either of the two parameters was seen at a concentration of 100 microM of vincamine. Vincamine ... attenuate both the post-tetanic (PTP) and long-term potentiation (LTP) evoked by repetitive stimulation of the Schaffer-commissural fiber system. At a concentration of 100 microM of vincamine, PTP was significantly reduced and LTP was almost completely suppressed.
Vincamine's function and therapeutic use as a vasodilating agent, especially at the level of the central nervous system, has been proven after an intravenous administration of 30 mg over a period of 20 minutes in Mongolian gerbils by an increase of cerebral blood flow of approximately 10% and of regional cerebral blood flow in areas with insufficient blood supply by approximately 15%. The mechanism of this vascular action, while not fully clear, seems to be partly due to a reserpine-like noradrenaline depleting effect. Hence, its sedative effects are similar to reserpine

CAS No.

1617-90-9

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1

InChI Key

RXPRRQLKFXBCSJ-HLAWJBBLSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Appearance

Solid powder

Color/Form

Yellow crystals from acetone or methanol

melting_point

232-233 °C

Key on ui other cas no.

1617-90-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 62 mg/L @ 25 °C /Estimated/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vincamine;  Vinca Minor extract;  periwinkle extract;  Angiopac;  Devincan;  Equipur;  Minorin;  Novicet;  Oxybral;  Perval;  Sostenil;  Tripervan

vapor_pressure

1.1X10-12 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Name
tabersonine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vincamine
Yield
57%
Name
16-epivincamine
Yield
19%

Synthesis routes and methods II

Procedure details

If the isomerisation of 16-epivincamine described in Example 4 is repeated but using 177 mg. (0.5 millimole) of 16-epivincamine in 20 ml. of methanol and 130 mg. (0.2 millimole) of a 40% aqueous solution of tetrabutylammonium hydroxide (formula (I)b), and the mixture is allowed to stand for 5 hours at 25°C. 64 mg. of vincamine are obtained (yield 36%).
Name
16-epivincamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16-epivincamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
vincamine
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.